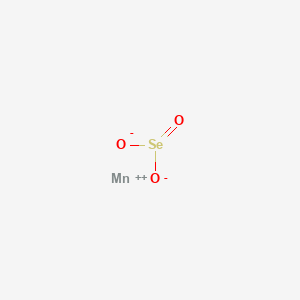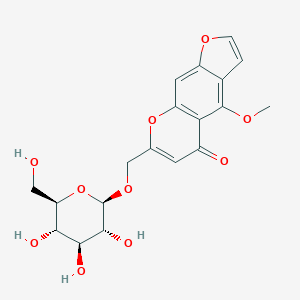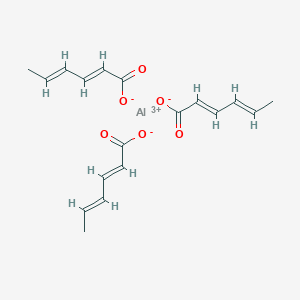
フェニルエチルカルバミン酸エステル
概要
説明
Carbamic acid, N-ethyl-, phenyl ester is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Carbamic acid, N-ethyl-, phenyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbamic acid, N-ethyl-, phenyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医学:抗腫瘍剤
フェニルエチルカルバミン酸エステルは、歴史的に医学における抗腫瘍剤として使用されてきました。 しかし、発がん性があることが判明したため、使用は中止されました . にもかかわらず、1950年から1975年にかけて、日本において水に溶けない鎮痛剤の共溶媒として注射薬に使用されていました .
農業:植物成長調整剤
農業では、この化合物はユーフォリンとして知られており、植物成長調整剤として使用されてきました . 植物の成長と発達に影響を与えますが、その作用の詳細や使用範囲は、利用可能なデータでは明らかになっていません。
材料科学:エステルの合成
フェニルエチルカルバミン酸エステルを含むカルボン酸エステルの合成は、材料科学において重要です。 これらのエステルは、さまざまな材料の製造に使用されており、その合成の最近の進歩は、新素材や産業プロセス開発に影響を与える可能性があります .
環境科学:分析的応用
フェニルエチルカルバミン酸エステルは、特定の物質の検出のための分析化学において環境科学で使用される可能性があります。 この分野における具体的な用途は広く文書化されていませんが、環境試料の分析に関係している可能性があります .
生化学:酵素阻害
生化学では、フェニルエチルカルバミン酸エステルのようなフェノール性化合物は、特定の酵素を阻害する能力について研究されています。 これは、疾患のメカニズムを理解し、新しい薬を開発するために非常に重要です .
薬理学:創薬
フェニルエチルカルバミン酸エステル自体は、発がん性のために直接使用されない可能性がありますが、その構造と性質は、新しい薬理学的薬剤の開発に役立ちます。 他の化合物の合成における役割は、創薬において重要となる可能性があります .
分析化学:質量分析法
この化合物の質量スペクトルデータは、特に質量分析法において、分析化学において貴重です。 複雑な混合物中の化合物を同定および定量化し、さまざまな産業および研究用途に不可欠です .
産業プロセス:バイオレメディエーション
フェニルエチルカルバミン酸エステルのようなエステル系化合物を分解できるエステラーゼは、産業廃水の処理のためのバイオレメディエーション戦略で使用されます。 この用途は、産業廃棄物の管理と環境への影響の最小化に不可欠です .
Safety and Hazards
作用機序
Mode of Action
Ethylcarbamic acid phenyl ester, like other esters, undergoes a process known as ester hydrolysis . This process involves a nucleophilic attack on the carbonyl carbon of the ester, followed by the removal of the leaving group . This reaction can be catalyzed by both acids and bases .
Biochemical Pathways
It’s known that esters, in general, are involved in various biochemical reactions, including ester hydrolysis .
Pharmacokinetics
It’s known that the pharmacokinetics of esters can be influenced by factors such as their structure, the presence of functional groups, and the physiological conditions under which they are administered .
Result of Action
The hydrolysis of esters, in general, results in the formation of a carboxylic acid and an alcohol .
Action Environment
The action, efficacy, and stability of Ethylcarbamic acid phenyl ester can be influenced by various environmental factors. These may include the pH of the environment, the presence of catalysts, and the temperature . .
生化学分析
Biochemical Properties
Ethylcarbamic acid phenyl ester plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity. This inhibition occurs through the formation of a covalent bond between the ester and the active site of the enzyme, leading to a decrease in enzyme activity. Additionally, ethylcarbamic acid phenyl ester can interact with proteins and other biomolecules, altering their structure and function. These interactions are crucial for understanding the compound’s potential therapeutic applications and its effects on biological systems .
Cellular Effects
Ethylcarbamic acid phenyl ester has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of acetylcholinesterase in neuronal cells, leading to an accumulation of acetylcholine and subsequent changes in neurotransmission. This can result in altered cell signaling and gene expression, affecting processes such as cell proliferation, differentiation, and apoptosis. Additionally, ethylcarbamic acid phenyl ester can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of ethylcarbamic acid phenyl ester involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes, leading to enzyme inhibition or activation. For example, ethylcarbamic acid phenyl ester binds to the active site of acetylcholinesterase, forming a covalent bond that inhibits the enzyme’s activity. This inhibition prevents the breakdown of acetylcholine, resulting in increased levels of the neurotransmitter in the synaptic cleft. Additionally, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins, leading to alterations in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethylcarbamic acid phenyl ester can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to ethylcarbamic acid phenyl ester in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in enzyme activity, gene expression, and cell signaling pathways. These temporal effects are important for understanding the compound’s potential therapeutic applications and its safety profile .
Metabolic Pathways
Ethylcarbamic acid phenyl ester is involved in several metabolic pathways, including those related to its biotransformation and elimination. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and hydrolysis. These metabolic reactions result in the formation of various metabolites, which can be further conjugated with glucuronic acid or sulfate for excretion. The metabolic pathways of ethylcarbamic acid phenyl ester are essential for understanding its pharmacokinetics and potential interactions with other drugs and biomolecules .
Transport and Distribution
The transport and distribution of ethylcarbamic acid phenyl ester within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, ethylcarbamic acid phenyl ester can bind to proteins and other biomolecules, affecting its localization and accumulation. These interactions are important for understanding the compound’s bioavailability and its effects on different tissues and organs .
Subcellular Localization
The subcellular localization of ethylcarbamic acid phenyl ester is influenced by its chemical properties and interactions with cellular components. The compound can be found in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization can affect its activity and function, as well as its interactions with other biomolecules. For example, ethylcarbamic acid phenyl ester can localize to the mitochondria, where it can inhibit enzymes involved in oxidative phosphorylation, leading to changes in cellular energy production. Understanding the subcellular localization of ethylcarbamic acid phenyl ester is crucial for elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
phenyl N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-10-9(11)12-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMHCQUAMFYNRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

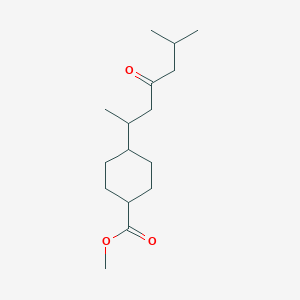
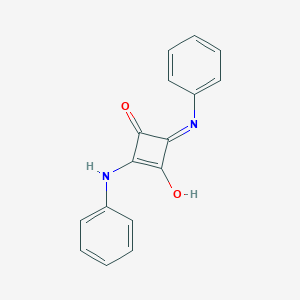
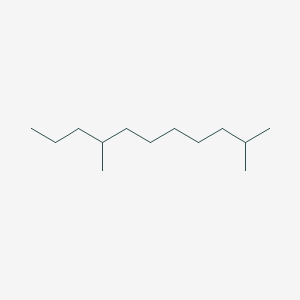

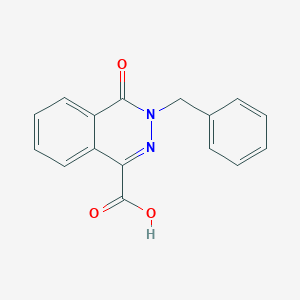
![(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one](/img/structure/B100181.png)
